
(4-Chloropyridin-2-yl)methyl 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloropyridin-2-yl)methyl 4-methylbenzenesulfonate is an organic compound that features a pyridine ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position. This compound is often used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloropyridin-2-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of (4-Chloropyridin-2-yl)methanol with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(4-Chloropyridin-2-yl)methyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridine ring.
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, and thiols.
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the piperidine derivative.
科学研究应用
(4-Chloropyridin-2-yl)methyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and specialty chemicals
作用机制
The mechanism of action of (4-Chloropyridin-2-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
相似化合物的比较
Similar Compounds
- (4-Chloropyridin-2-yl)methanol
- (4-Chloro-2-pyridyl)methanol
- (4-Chloro-2-pyridyl)methyl acetate
Uniqueness
(4-Chloropyridin-2-yl)methyl 4-methylbenzenesulfonate is unique due to its combination of a pyridine ring with a sulfonate ester group. This structure imparts specific reactivity and properties that are distinct from other similar compounds. The presence of the sulfonate group enhances its solubility in organic solvents and its reactivity towards nucleophiles .
属性
分子式 |
C13H12ClNO3S |
|---|---|
分子量 |
297.76 g/mol |
IUPAC 名称 |
(4-chloropyridin-2-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H12ClNO3S/c1-10-2-4-13(5-3-10)19(16,17)18-9-12-8-11(14)6-7-15-12/h2-8H,9H2,1H3 |
InChI 键 |
QIOHLCLFUXUMPJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=NC=CC(=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


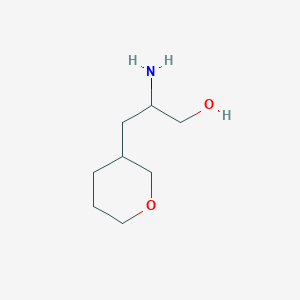


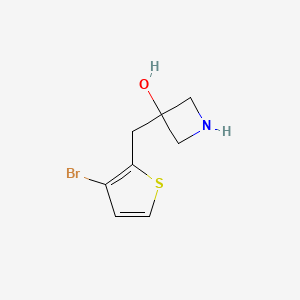

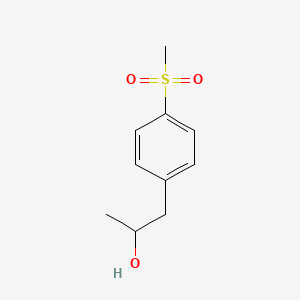
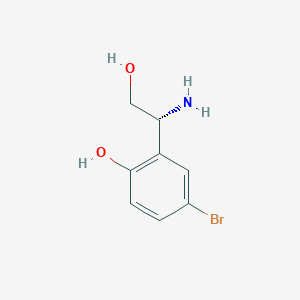
![tert-Butyl (4aS,7aR)-4a-(hydroxymethyl)octahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B15314926.png)
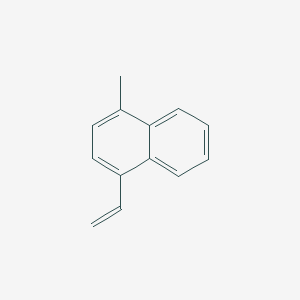
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile](/img/structure/B15314932.png)
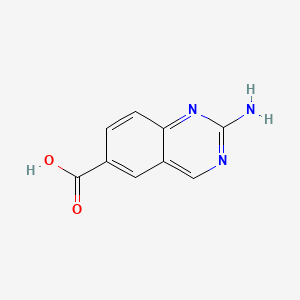
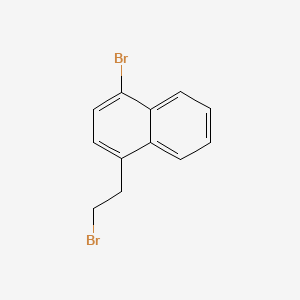
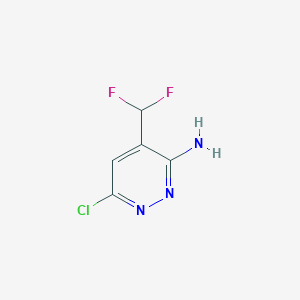
![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B15314970.png)
